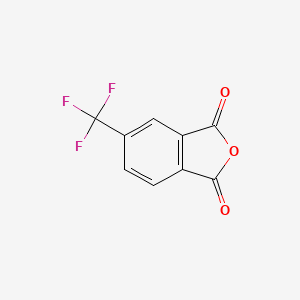

Dimethyl 2,3,5,6-tetrafluoroterephthalate

Overview

Description

Dimethyl 2,3,5,6-tetrafluoroterephthalate (DMTFT) is a versatile and commercially available reagent that has been used in a variety of scientific applications. DMTFT is a fluorinated derivative of terephthalic acid and is a colorless, odorless, and non-volatile liquid. It is a highly reactive reagent that can be used in a variety of chemical reactions, including the synthesis of a wide range of organic compounds. DMTFT is also known for its ability to catalyze reactions at low temperatures and with high selectivity, making it an ideal reagent for a variety of scientific applications.

Scientific Research Applications

Synthesis and Structural Analysis

Dimethyl 2,3,5,6-tetrafluoroterephthalate (hereafter referred to as the compound) has been extensively used in the synthesis of various chemical structures. It has been employed as a versatile linking ligand in constructing new coordination polymers and metal-organic frameworks, showing high yields and efficient synthesis procedures (Orthaber et al., 2010). The compound has been synthesized using calixarene as a phase transfer catalyst, indicating improved yields over traditional methods (Feng Ya-qing, 2006).

Coordination Chemistry and Molecular Structures

The compound forms novel crystals with N-containing heterocycles, showcasing the significance of hydrogen bonds in assembling molecules into larger architectures. These interactions are crucial for the formation of higher-order supramolecular structures (Lei Wang et al., 2014). Additionally, various complexes synthesized with the compound have been studied for their crystal structures and electrochemical properties, elucidating the geometrical coordination and formation of supramolecular networks (Enjing Zhu et al., 2011).

Luminescence and Spectroscopy

The compound has been instrumental in enhancing the luminescence properties of certain materials. For instance, erbium-organic frameworks synthesized with the compound show significantly improved near-infrared-luminescence intensity, attributed to the reduction of fluorescence quenching effects (Banglin Chen et al., 2006). Moreover, coordination polymers containing lanthanide ions and the compound exhibit bright red and green emission in the visible region, demonstrating potential applications in optoelectronics (M. Sobieray et al., 2015).

Microbial Interactions and Soil Analysis

The interactions of soil-borne microorganisms with derivatives of the compound, such as dimethyl-2,3,5,6-tetrachloroterephthalate, have been observed, indicating no adverse effect on microbial growth and potential utilization of the herbicide as a carbon source by some microorganisms (B. Tweedy et al., 1968).

Gas Adsorption and Sensing Properties

A study on a metal-organic framework incorporating the compound showed its capability in gas sorption for gases like N2, H2, O2, and CO2. This framework possesses high selectivity ratios for specific gas separations, suggesting potential applications in gas separation or purification (Shu-Ming Zhang et al., 2010).

properties

IUPAC Name |

dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEMPCVTIITKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)C(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469389 | |

| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,3,5,6-tetrafluoroterephthalate | |

CAS RN |

727-55-9 | |

| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)